molecular formula C13H8FN3OS B11489228 2-[(2-fluorophenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one

2-[(2-fluorophenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one

Cat. No.: B11489228
M. Wt: 273.29 g/mol
InChI Key: SKAJCEYCYMFWCK-UHFFFAOYSA-N
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Description

2-[(2-fluorophenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one is a heterocyclic compound that contains a pyridine ring fused with a thiazine ring. This compound is of interest due to its potential pharmacological properties, including its role as an antagonist for certain receptors in the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-fluorophenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one typically involves the reaction of 2-aminopyridine with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The intermediate product is then cyclized using sulfur and a dehydrating agent like phosphorus oxychloride to form the thiazine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazines with various functional groups.

Scientific Research Applications

2-[(2-fluorophenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one has been studied for its potential use in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role in modulating biological pathways.

    Medicine: Explored for its potential as an anticonvulsant and neuroprotective agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The compound exerts its effects by binding to specific receptors in the central nervous system, such as the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. By antagonizing these receptors, it can modulate excitatory neurotransmission and provide neuroprotective effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-methylphenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one
  • 2-[(4-chlorophenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one
  • 2-[(4-bromophenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one

Uniqueness

2-[(2-fluorophenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one is unique due to the presence of the fluorine atom, which can significantly influence its pharmacokinetic properties, such as increased metabolic stability and enhanced binding affinity to target receptors.

Properties

Molecular Formula

C13H8FN3OS

Molecular Weight

273.29 g/mol

IUPAC Name

2-(2-fluoroanilino)pyrido[3,2-e][1,3]thiazin-4-one

InChI

InChI=1S/C13H8FN3OS/c14-9-5-1-2-6-10(9)16-13-17-11(18)8-4-3-7-15-12(8)19-13/h1-7H,(H,16,17,18)

InChI Key

SKAJCEYCYMFWCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC2=NC(=O)C3=C(S2)N=CC=C3)F

Origin of Product

United States

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